molecular formula C9H4N2O2S B8518709 6H-thiazolo[5,4-e]indole-7,8-dione

6H-thiazolo[5,4-e]indole-7,8-dione

Cat. No.: B8518709
M. Wt: 204.21 g/mol
InChI Key: QVOGKVPAZQCTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6H-thiazolo[5,4-e]indole-7,8-dione is a specialized heterocyclic compound belonging to the benzothiazole class, offered as a key intermediate for research and development purposes. Compounds within this structural class are recognized for their significant potential in medicinal chemistry due to a broad spectrum of pharmacological activities. Researchers investigate benzothiazole derivatives like this one for their application in developing novel therapeutic agents, with reported activities including anticancer, antifungal, and anti-inflammatory effects . The fused bicyclic system, comprising a thiazole ring annulated with an indoledione moiety, presents a versatile scaffold for chemical modification and structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Ensure proper handling and storage, typically in a sealed container under dry, cold conditions (2-8°C), to maintain its stability and purity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4N2O2S

Molecular Weight

204.21 g/mol

IUPAC Name

6H-pyrrolo[2,3-g][1,3]benzothiazole-7,8-dione

InChI

InChI=1S/C9H4N2O2S/c12-7-6-4(11-9(7)13)1-2-5-8(6)14-3-10-5/h1-3H,(H,11,12,13)

InChI Key

QVOGKVPAZQCTDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1NC(=O)C3=O)SC=N2

Origin of Product

United States

Synthetic Strategies for 6h Thiazolo 5,4 E Indole 7,8 Dione and Analogues

Retrosynthetic Analysis of the 6H-Thiazolo[5,4-e]indole-7,8-dione Scaffold

A plausible retrosynthetic analysis of the this compound core provides a roadmap for its synthesis. The primary disconnection would logically involve the thiazole (B1198619) ring, a common strategy in the synthesis of fused thiazoles. This leads to two key precursors: an aminothio-substituted indole (B1671886) derivative and a suitable two-carbon electrophile.

Specifically, the thiazole ring can be retrospectively disconnected at the C-S and N-C bonds, suggesting a cyclocondensation reaction as the final ring-forming step. This approach points to a key intermediate, a diamino- or amino-mercapto-indole derivative. Further disconnection of the indole core itself is also a viable strategy, potentially involving a Fischer indole synthesis or other classical indole ring-forming reactions from a suitably substituted aniline (B41778) precursor.

A potential retrosynthetic pathway is outlined below:

Disconnection 1 (Thiazole Ring Formation): The this compound can be envisioned as arising from an appropriately substituted indole-4,5-dione precursor. A key transformation would be the Hantzsch thiazole synthesis or a related cyclocondensation. This would involve the reaction of a 5-amino-6-mercaptoindole-4,7-dione derivative with a suitable one-carbon synthon, or a 5,6-diaminoindole-4,7-dione with a thiocarbonyl source.

Disconnection 2 (Indole Ring Formation): Alternatively, the indole ring system could be constructed onto a pre-formed thiazole ring. This might involve a Fischer indole synthesis from a thiazolyl-hydrazine and a suitable ketone or aldehyde, followed by oxidation to the dione (B5365651).

This analysis highlights the importance of preparing highly functionalized indole or thiazole precursors to enable the final annulation to form the desired tricyclic system.

Classical and Modern Synthetic Methodologies for Fused Thiazoloindoles

The synthesis of fused thiazoloindoles can be achieved through a variety of classical and modern synthetic methods. These approaches offer different advantages in terms of efficiency, atom economy, and environmental impact.

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel. nih.govnih.gov This approach minimizes waste, reduces reaction time, and simplifies purification processes. For the synthesis of the this compound scaffold, a hypothetical MCR could involve the reaction of an aminophenol, a sulfur source (like thiourea (B124793) or a thioamide), and a dicarbonyl compound or its equivalent. While specific MCRs for this exact scaffold are not documented, the principles of MCRs in thiazole synthesis are well-established. nih.gov

Reactant A Reactant B Reactant C Catalyst/Conditions Potential Product Reference
Aromatic AmineAldehydeThioglycolic AcidL-Proline / Water1,3-Thiazolidin-4-onesN/A
AcetylthiazoleThiosemicarbazide (B42300)Phenacyl BromidesReflux in Ethanol (B145695)Substituted Thiazoles nih.gov

This table presents examples of multicomponent reactions for the synthesis of thiazole-containing compounds, illustrating the general principles that could be adapted for the target scaffold.

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. In the context of fused thiazoles, the Hantzsch thiazole synthesis is a classic and widely used method. This involves the reaction of an α-haloketone with a thioamide. For the target molecule, a key precursor would be a halo-substituted indole-dione which could then undergo cyclocondensation with a thioamide.

Variations of this approach, such as the reaction of diones with aminothiols, are also common. The regiochemistry of the cyclocondensation is a critical factor and is often influenced by the reaction conditions and the nature of the substituents on the starting materials.

Domino and cascade reactions are powerful synthetic tools that involve a series of intramolecular or intermolecular transformations occurring in a single synthetic operation without the isolation of intermediates. nih.gov These reactions are characterized by their high efficiency and ability to rapidly generate molecular complexity. nih.gov A domino approach to this compound could begin with a precursor that undergoes an initial reaction to generate a reactive intermediate, which then participates in a cascade of cyclizations and rearrangements to form the final product. For instance, a reaction of a thioamide with a suitable electrophile can initiate a sequence involving S-alkylation, Michael addition, and subsequent cyclization and aromatization to furnish a fused thiazole system. nih.govresearchgate.net

Starting Material 1 Starting Material 2 Solvent/Conditions Key Transformations Product Type Reference
ThioamideEthyl 4-bromocrotonateHexafluoroisopropanol (HFIP)SN2, Michael Addition, E1cB, nih.govresearchgate.net-H shiftThiazole derivatives nih.gov
6β-bromoandrostenedioneThioamideHFIP, Sodium AcetateS-alkylation, cyclization, dehydrationThiazolo-androstenones researchgate.net

This table showcases examples of domino reactions used in the synthesis of fused thiazole systems, providing a conceptual basis for their application to the target molecule.

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign protocols. This includes the use of greener solvents (such as water or ethanol), catalyst-free reactions, and energy-efficient methods like microwave or ultrasound irradiation. For the synthesis of thiazole derivatives, several green methods have been reported, such as L-proline-catalyzed MCRs in water. The development of a green synthesis for this compound would be a significant advancement, aligning with the principles of sustainable chemistry.

Synthesis of Key Precursors and Intermediates for this compound

The successful synthesis of the target scaffold hinges on the availability of appropriately functionalized precursors. Based on the retrosynthetic analysis, key intermediates would likely be substituted indole-diones. The synthesis of indole-4,5-diones or indole-4,7-diones can be challenging and often requires multi-step sequences.

One potential route to a key precursor could involve the nitration of an indole derivative, followed by reduction to the corresponding aminoindole. Subsequent oxidation would yield the desired indole-dione. Alternatively, starting from a substituted aniline, a Fischer indole synthesis could be employed to construct the indole ring with the necessary functionalities already in place. The introduction of sulfur-containing functional groups, such as a thiol or thioamide, would be another critical step, potentially achieved through reactions with thiourea or Lawesson's reagent. The synthesis of a natural product-based 5H-thiazolo[5',4':5,6]pyrido[2,3-b]indole derivative has been reported, showcasing strategies for constructing complex fused indole systems that could be adapted. figshare.com

Formation of Spiro-Indole-Thiazole Systems

The construction of spiro-indole-thiazole systems, which share a common spirocyclic carbon atom between an indole or oxindole (B195798) ring and a thiazole or thiazolidine (B150603) ring, is a prominent strategy in the synthesis of structurally diverse heterocyclic compounds. These methodologies often serve as a foundation for the potential synthesis of complex structures like this compound, where subsequent modifications could yield the target dione.

A prevalent approach to spiro[indole-thiazolidine] derivatives involves the cyclo-condensation of isatin-derived precursors. For instance, the reaction of N-(2-oxo-1,2-dihydro-3'H-indol-3-ylidene)pyridine-4-carbohydrazide, prepared from the condensation of isoniazid (B1672263) and isatin (B1672199), with mercaptoacetic acid under microwave irradiation can afford spiro-[indole-thiazolidine] derivatives. researchgate.net This reaction proceeds via the formation of a Schiff base, followed by the cyclization with the thiol-containing reagent.

Another versatile method utilizes a one-pot, three-component reaction. The condensation of isatins, primary amines, and thioglycolic acid in the presence of a Brønsted acid surfactant catalyst like p-dodecylbenzenesulfonic acid (DBSA) in an aqueous medium at room temperature has been shown to produce a variety of spiro[indoline-3,2′-thiazolidinone] derivatives. nih.gov Similarly, a fast and efficient synthesis of new Schiff bases from the reaction of indol-2,3-diones with various amines in water at room temperature, followed by conversion to the corresponding spiro compounds with mercaptoacetic acid under microwave irradiation, has been reported. researchgate.net

The formation of fluorinated spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones has been achieved through a one-pot, environmentally friendly microwave-assisted process, highlighting the utility of this technology in generating complex spirocycles. nih.gov The reaction of acenapthoquinone and aniline can lead to an imine intermediate, which upon nucleophilic addition of α-mercaptocarboxylic acid and subsequent intramolecular cyclization and dehydration, yields spiro[acenaphthylene-1,2′ researchgate.netresearchgate.net-thiazolidine]-2,4′(1H)-dione derivatives. nih.gov

A plausible reaction mechanism for the formation of spiro[indoline-3,2′-thiazolidinone] derivatives often involves the initial condensation of isatin with a primary amine to form an imine intermediate. This is followed by the nucleophilic attack of the thiol group of thioglycolic acid on the imine carbon. Subsequent intramolecular cyclization via amide bond formation leads to the final spiro-heterocycle.

These methods underscore the importance of isatin and its derivatives as key starting materials in the synthesis of spiro-indole-thiazole systems. The versatility of these reactions allows for the introduction of a wide range of substituents, providing a platform for the synthesis of diverse compound libraries for further biological evaluation or as precursors for more complex structures like the target this compound.

Optimization of Reaction Conditions and Yields in this compound Synthesis

While specific literature on the optimization of the synthesis of this compound is scarce, general principles for the synthesis of related thiazoloindoles and other heterocyclic systems can be extrapolated to devise efficient synthetic routes. The optimization of reaction conditions, including solvent, temperature, catalyst, and reaction time, is crucial for maximizing product yields and minimizing side reactions.

Catalyst and Solvent Effects:

The choice of catalyst and solvent system plays a pivotal role in the outcome of thiazole and indole ring formations. For instance, in the synthesis of thiazolo[4,5-e]indole derivatives through a three-component domino reaction of 2-methylbenzo[d]thiazol-5-amine, arylglyoxal monohydrates, and cyclohexane-1,3-dione, acetic acid in ethanol at 80°C has been shown to be effective. cir-safety.org Palladium-based catalysts are widely used for both carbon-carbon and carbon-nitrogen bond formations in indole synthesis, often involving Sonogashira cross-coupling followed by cyclization. mdpi.com

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. researchgate.netnih.gov The synthesis of spiro-[indole-thiazolidine] derivatives has been successfully achieved using microwave-induced preparation of intermediates and subsequent cyclo-condensation. researchgate.net This technique is particularly beneficial for multi-component reactions and for accelerating otherwise slow transformations.

Multi-Component Reactions (MCRs):

MCRs offer a highly efficient and atom-economical approach to constructing complex molecules in a single step from three or more starting materials. The synthesis of various thiazole-containing indole derivatives has been accomplished through MCRs. For example, the reaction of arylamine, isatin, and cyclopentane-1,3-dione in acetic acid at room temperature provides a fast and convenient route to novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org Optimization of such reactions often involves screening different solvents, catalysts, and temperatures to maximize the yield of the desired product.

Oxidation Strategies:

The introduction of the 7,8-dione functionality onto the indole ring is a key challenge in the synthesis of the target molecule. Oxidation of a suitable precursor, such as a 6-hydroxyindole (B149900) derivative, would be a plausible strategy. The oxidation of hydroxyindoles can lead to the formation of melanin-like polymers, with linkages predominantly occurring at the 2, 5, and/or 7-positions. cir-safety.org The specific conditions for achieving a selective 7,8-dione formation would require careful optimization of the oxidizing agent and reaction conditions. For example, the synthesis of 6-hydroxy-5,8-dioxocarbostyril has been achieved through a condensation reaction followed by reaction with potassium t-butoxide and oxygen in dimethyl sulfoxide. elsevierpure.com While not directly on an indole core, this suggests that base-mediated oxidation could be a viable approach.

Intramolecular Cyclization:

Intramolecular cyclization is another key strategy for the formation of the fused ring system. Palladium-catalyzed intramolecular addition of C-N and S-N bonds to alkynes has been used to synthesize indole nuclei. mdpi.com For the synthesis of this compound, a potential route could involve the intramolecular cyclization of a suitably functionalized 6-aminobenzothiazole (B108611) derivative.

The following table summarizes some optimized reaction conditions for the synthesis of related heterocyclic structures, which could serve as a starting point for the development of a synthetic route to this compound.

Reaction Type Reactants Catalyst/Reagent Solvent Temperature Yield Reference
Three-component domino reaction2-methylbenzo[d]thiazol-5-amine, arylglyoxal monohydrates, cyclohexane-1,3-dioneAcetic acidEthanol80°CGood cir-safety.org
Spiro-indole synthesisIsoniazid, Isatin, Mercaptoacetic acidGlacial acetic acid, Anhydrous ZnCl2-MicrowaveGood researchgate.net
Spiro-indole synthesisIsatins, Primary amines, Thioglycolic acidp-Dodecylbenzenesulfonic acid (DBSA)Water25°CGood nih.gov
Spiro-indole synthesisIndol-2,3-diones, Amines, Mercaptoacetic acid-Water/NeatRT/MicrowaveHigh researchgate.net
Dioxocarbostyril synthesisAmine, Methyl propiolatePotassium t-butoxide, O2DMSO-- elsevierpure.com

Table 1: Examples of Optimized Reaction Conditions for Related Heterocyclic Syntheses (Note: This table is for illustrative purposes and the conditions may need to be adapted for the synthesis of this compound)

Chemical Reactivity and Derivatization Approaches for 6h Thiazolo 5,4 E Indole 7,8 Dione Scaffold

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) and Thiazole (B1198619) Moieties

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic systems. youtube.com For the 6H-thiazolo[5,4-e]indole-7,8-dione scaffold, the reaction's outcome is dictated by the competing directing effects of the indole nitrogen and the fused thiazole ring, significantly modulated by the deactivating influence of the 7,8-dione.

The indole portion, while typically reactive towards electrophiles, is heavily deactivated by the adjacent electron-withdrawing dione (B5365651) group. Similarly, the thiazole ring is also an electron-deficient system. Kinetic studies on the nitration of simpler thiazoles show they are significantly less reactive than benzene (B151609) and are often nitrated in their protonated form. rsc.org For related indole-dione systems, electrophilic substitution can occur, though it requires forcing conditions.

Common EAS reactions like nitration, halogenation, and sulfonation would be expected to proceed sluggishly. youtube.com Nitration, typically achieved with a mixture of nitric and sulfuric acid, would likely lead to substitution on the benzene part of the indole ring, at positions less deactivated by the dione. youtube.com The precise location of substitution would depend on a delicate electronic balance, but positions 4 and 5 are potential candidates.

Reaction TypeReagentsExpected ReactivityPotential Substitution Position(s)
Nitration HNO₃/H₂SO₄Low; requires forcing conditionsIndole C4 or C5
Halogenation Br₂/FeBr₃ or Cl₂/FeCl₃Low to moderateIndole C4 or C5
Sulfonation Fuming H₂SO₄Very low; potential for ring decompositionIndole C4 or C5

Nucleophilic Substitution Reactions on the this compound Ring System

The electron-deficient nature of the thiazolo[5,4-e]indole-7,8-dione ring system, enhanced by the dione group, makes it a candidate for nucleophilic aromatic substitution (SNAr). This reactivity is particularly relevant for derivatives bearing a suitable leaving group, such as a halogen, on the aromatic rings.

Research on the related thiazolo[5,4-d]thiazole (B1587360) scaffold has shown that halogenated derivatives can undergo SNAr reactions. nih.gov For instance, a 2,5-bis(4-fluorophenyl)thiazolo[5,4-d]thiazole unit can be incorporated into polymers, implying the reactivity of the fluoro-substituent. nih.gov By analogy, a chloro- or fluoro-substituted this compound at the C2 position of the thiazole ring or on the benzene ring could react with various nucleophiles (e.g., amines, alkoxides, thiolates) to yield functionalized derivatives. The reaction is driven by the ability of the heterocyclic system to stabilize the negative charge of the Meisenheimer intermediate.

Modifications of the Carbonyl Functions at Positions 7 and 8

The ortho-dione moiety at positions 7 and 8 is a prime site for chemical modification. These carbonyl groups can undergo a range of reactions typical of ketones.

Reduction: The dione can be reduced to the corresponding hydroquinone (B1673460) derivative. Reagents like sodium borohydride (B1222165) (NaBH₄) or sodium dithionite (B78146) are commonly used for such transformations, converting the 7,8-dione into a 7,8-dihydroxy-6H-thiazolo[5,4-e]indole.

Condensation Reactions: The carbonyl groups can react with amine-based nucleophiles. For example, reaction with hydroxylamine (B1172632) can yield mono- or di-oximes, while reactions with hydrazines can form hydrazones or pyrazole-fused systems. Furthermore, the active methylene (B1212753) group that can be generated at the C8a position (alpha to the C7 carbonyl) or modifications at the C6-NH position can lead to condensation opportunities. Studies on related 5-ene-thiazolo[3,2-b] nih.govtriazole-6(5H)-ones show that Knoevenagel condensation with aldehydes is a viable strategy to introduce exocyclic double bonds adjacent to a carbonyl group. semanticscholar.orgnih.gov A similar strategy could potentially be applied to the this compound system.

Reaction TypeReagent(s)Product Type
Reduction Sodium borohydride, Sodium dithionite7,8-Dihydroxy-6H-thiazolo[5,4-e]indole
Oximation Hydroxylamine hydrochloride7-Oxime or 7,8-Dioxime derivative
Hydrazone Formation Hydrazine, Phenylhydrazine7-Hydrazone or fused pyrazole (B372694) derivative

Functionalization at Peripheral Positions for Enhanced Activity

Introducing functional groups at various positions on the scaffold is a key strategy for modulating biological activity. This can be achieved either by modifying the core scaffold or by using pre-functionalized building blocks during its synthesis.

One prominent example involves the condensation of a related 6,8-dihydro-7H-thiazolo[5,4-e]indol-7-one with aldehydes to create derivatives such as 8-((1H-imidazol-4-yl)methylene)-6,8-dihydro-7H-thiazolo[5,4-e]indol-7-one. This demonstrates that the position alpha to a carbonyl (position 8 in the mono-one, analogous to the dione system) is reactive and can be used to append other heterocyclic moieties. This approach is widely used to explore the structure-activity relationship (SAR) of heterocyclic cores.

Heteroatom Alkylation and Acylation Strategies

The this compound scaffold possesses at least one reactive secondary amine—the indole nitrogen at position 6 (N6-H). This site is a primary target for alkylation and acylation.

Studies on the selective N-alkylation of the closely related (Z)-5-((5-chloro-1H-indol-3-yl)methylene)thiazolidine-2,4-dione system provide significant insight. In that system, alkylation with various alkyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent (DMF) occurs selectively on the thiazolidine (B150603) nitrogen rather than the indole nitrogen. This selectivity is attributed to the higher acidity of the thiazolidine N-H. For this compound, the acidity of the N6-H of the indole will be influenced by the adjacent dione. It is expected that N-alkylation and N-acylation at this position would proceed under standard conditions (e.g., alkyl halide/base or acyl chloride/base) to furnish a library of N-substituted derivatives.

ReactionReagent SystemTarget SiteProductFinding
N-Alkylation Alkyl halide, K₂CO₃, DMFIndole N6-H6-Alkyl-6H-thiazolo[5,4-e]indole-7,8-dioneSelective alkylation of one nitrogen over another is common in related systems.
N-Acylation Acyl chloride, PyridineIndole N6-H6-Acyl-6H-thiazolo[5,4-e]indole-7,8-dioneA standard method for introducing carbonyl-containing substituents.

Ring-Opening and Rearrangement Reactions of Thiazoloindole Systems

The fused thiazoloindole ring system, under certain conditions, can undergo ring-opening or rearrangement reactions. These transformations can provide pathways to novel heterocyclic structures.

While specific data on this compound is limited, related heterocyclic systems offer clues. For example, certain N-aryl triazoles can undergo thermal or acid-catalyzed ring-opening followed by rearrangement and cyclization to form indole derivatives. mdpi.com Similarly, syntheses of thiazolo[4,5-b]indoles have been achieved through unique ring-switch and cyclization sequences involving thioamidation of indoline (B122111) hemiaminals. bohrium.com It is conceivable that under harsh acidic, basic, or thermal conditions, the thiazole ring of the this compound could be cleaved. For instance, strong base could potentially attack the C2 position of the thiazole ring, leading to a ring-opened intermediate. Such reactions, while potentially destructive, can also be harnessed synthetically to access different, more complex molecular architectures.

Advanced Spectroscopic and Structural Elucidation of 6h Thiazolo 5,4 E Indole 7,8 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework.

Proton NMR (¹H NMR) spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. In derivatives of 6H-thiazolo[5,4-e]indole-7,8-dione, the ¹H NMR spectrum reveals characteristic signals that confirm the presence of the core structure and its substituents.

Aromatic protons on the fused indole (B1671886) and thiazole (B1198619) ring systems typically appear in the downfield region of the spectrum, generally between δ 6.8 and 8.3 ppm. nih.govrsc.org The specific chemical shifts and coupling constants (J-values) for these protons are influenced by their position on the ring and the electronic nature of any substituents. For instance, protons adjacent to electron-withdrawing groups, such as the carbonyls in the dione (B5365651) ring, will be shifted further downfield.

The indole N-H proton, if present and not substituted, is often observed as a broad singlet at a very downfield chemical shift, typically in the range of δ 11.3 to 11.6 ppm, due to its acidic nature and potential involvement in hydrogen bonding. nih.gov Protons of alkyl or benzyl (B1604629) groups attached to the nitrogen atoms or other parts of the scaffold will appear in the upfield region of the spectrum, with their exact chemical shifts and multiplicities providing clear evidence of their connectivity. nih.govrsc.org

Table 1: Illustrative ¹H NMR Data for a Substituted Indole-Thiazole Derivative

Proton Type Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Indole-NH ~11.45 s (singlet) -
Aromatic-H 8.22 - 7.03 m (multiplet), d (doublet) 6.4 - 8.0
CH (thiazole ring) ~4.99 s (singlet) -
CH₂ (substituent) ~5.05 s (singlet) -
CH₃ (substituent) ~3.31 s (singlet) -

Note: Data is compiled from representative compounds found in the literature. nih.govrsc.org Actual values may vary based on the specific derivative and solvent.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The most characteristic signals in the ¹³C NMR spectra of this compound derivatives are those of the two carbonyl carbons (C=O) from the dione moiety. These carbons are highly deshielded and appear far downfield, typically in the range of δ 162 to 178 ppm. nih.govrsc.org

The aromatic and heterocyclic carbons of the fused ring system produce a cluster of signals between δ 102 and 159 ppm. nih.gov The specific chemical shifts help to distinguish between carbons in the indole and thiazole portions of the molecule. Carbons of substituents, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, appear in the upfield region, with methoxy carbons resonating around δ 55.7 ppm and methyl carbons around δ 21.2 ppm. nih.gov

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives

Carbon Type Chemical Shift (δ, ppm)
C=O (dione) 162 - 178
Aromatic/Heterocyclic C 102 - 159
Benzylic CH₂ ~54
Methoxy (-OCH₃) ~56
Aliphatic CH₃ ~21

Note: Ranges are based on data for related indole and thiazole structures. nih.govrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy.

For derivatives of this compound, soft ionization techniques like Electrospray Ionization (ESI) are commonly used. In ESI-MS, the analysis of a related indole derivative showed a prominent peak corresponding to the deprotonated molecule [M-H]⁺, which directly confirms the molecular weight of the compound. nih.gov The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, revealing characteristic losses of small molecules or substituent groups that help to piece together the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a this compound derivative is dominated by strong absorption bands corresponding to the carbonyl groups.

The C=O stretching vibrations of the dione moiety typically appear as intense peaks in the region of 1670–1730 cm⁻¹. nih.govrsc.org The exact frequency can be influenced by ring strain and electronic effects. Other key absorptions include the N-H stretch of the indole ring, usually seen as a sharp peak around 3300-3400 cm⁻¹, and the C-H stretching vibrations of the aromatic rings, which are observed just above 3000 cm⁻¹. nih.govrsc.org

Table 3: Key IR Absorption Frequencies for this compound Derivatives

Functional Group Vibration Type Typical Wavenumber (ν, cm⁻¹)
Carbonyl (C=O) Stretch 1670 - 1730
Indole (N-H) Stretch 3300 - 3400
Aromatic (C-H) Stretch ~3050 - 3150
Aliphatic (C-H) Stretch ~2850 - 2960

Note: Data compiled from representative compounds in the literature. nih.govrsc.org

Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and 3D Structure Determination

While NMR, MS, and IR provide evidence for the constitution of a molecule, single-crystal X-ray diffraction (XRD) provides definitive proof of its three-dimensional structure. This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For complex heterocyclic systems like thiazolo-indole derivatives, XRD is invaluable for unambiguously determining the regiochemistry and stereochemistry. The analysis yields precise data on bond lengths, bond angles, and torsion angles, providing a complete 3D model of the molecule as it exists in the solid state. mdpi.com Studies on related fused heterocyclic systems have used XRD to determine the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions. mdpi.com Furthermore, XRD can reveal crucial conformational details, such as the dihedral angle between the fused thiazole and indole rings, which defines the planarity of the core structure. researchgate.netnih.gov This technique also elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules pack in the crystal lattice. researchgate.net

Purity Assessment Methodologies (e.g., Thin Layer Chromatography, HPLC)

Ensuring the purity of a synthesized compound is critical. Thin Layer Chromatography (TLC) is a rapid and effective method used routinely to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of the final product. rsc.org The compound is spotted on a silica-coated plate, which is then developed in a suitable solvent system. A pure compound will typically appear as a single spot under UV light.

For a more rigorous, quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. An HPLC analysis of a related compound demonstrated its ability to determine purity with high precision, for example, to 99.371%. researchgate.net This technique separates the components of a mixture with high resolution, allowing for the detection and quantification of even minor impurities. Often, elemental analysis (CHNS) is also performed to verify that the elemental composition of the synthesized compound matches the theoretical values calculated from its molecular formula, providing further confirmation of its purity. rsc.org

Computational and Theoretical Investigations of 6h Thiazolo 5,4 E Indole 7,8 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules like 6H-thiazolo[5,4-e]indole-7,8-dione. By calculating the electron density, DFT methods can predict a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Prediction of Molecular Stability

DFT calculations are instrumental in assessing the thermodynamic stability of different molecular structures. For thiazole (B1198619) and indole (B1671886) derivatives, theoretical studies often employ methods like B3LYP with a basis set such as 6-31+G(d,p) to determine key thermochemical parameters. researchgate.net The stability of a molecule can be inferred from its total energy, with lower energy values indicating a more stable structure. For instance, in a comparative study of thiazoline (B8809763) derivatives, the Th3 molecule was identified as the most stable due to its lower energy and higher hardness. researchgate.net This type of analysis is crucial for understanding the feasibility of synthesizing new derivatives of the this compound scaffold and for predicting their persistence under physiological conditions.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, dictate the molecule's behavior in chemical reactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For thiazole azo dyes, which share structural motifs with the target compound, DFT calculations have shown that the distribution of HOMO and LUMO is heavily influenced by the presence of electron-donating and electron-accepting groups. nih.gov The HOMO is typically spread over the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting moieties. nih.gov This separation of frontier orbitals is key to the molecule's electronic properties and potential applications in areas like nonlinear optics. nih.gov For this compound, the electron-withdrawing dione (B5365651) functionality would be expected to significantly influence the LUMO energy and distribution.

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the propensity to donate electrons. A higher HOMO energy suggests greater electron-donating ability.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the propensity to accept electrons. A lower LUMO energy suggests greater electron-accepting ability.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A larger gap correlates with higher kinetic stability and lower chemical reactivity.

This table is representative of parameters typically determined through Frontier Molecular Orbital Analysis.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It partitions the complex many-electron wavefunction into localized one-center (lone pairs) and two-center (bonds) elements, which closely correspond to the intuitive Lewis structure. uba.ar This method allows for the quantitative assessment of electron delocalization, hyperconjugative interactions, and charge distribution. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of this compound and its interactions with biological macromolecules, such as proteins. nih.gov

MD simulations are particularly powerful for assessing the stability of a ligand-protein complex predicted by molecular docking. nih.gov For instance, in studies of CDK inhibitors, MD simulations have been used to verify that the inhibitor remains stably bound within the active site of the kinase over the course of the simulation. nih.gov These simulations can reveal key information about the flexibility of the ligand and the protein, the role of solvent molecules, and the dynamic network of hydrogen bonds and other non-covalent interactions that stabilize the complex. nih.gov Such insights are critical for validating docking poses and for understanding the energetic basis of ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the potency of novel, untested compounds. nih.gov

For various classes of anticancer agents, including those with thiazole and indole scaffolds, QSAR studies have been successfully employed. nih.govnih.govsemanticscholar.org These studies typically involve calculating a large number of molecular descriptors, such as electronic, steric, and hydrophobic parameters, and then using statistical methods like partial least squares regression to build a predictive model. semanticscholar.org For example, a QSAR study on 1,2,3-triazole derivatives as anticancer agents revealed the importance of specific structural moieties for their cytotoxic activity. nih.gov A similar approach applied to this compound derivatives could accelerate the discovery of new potent kinase inhibitors by prioritizing the synthesis of compounds with the most promising predicted activities.

QSAR Model ParameterDescriptionRelevance to Activity Prediction
R² (Coefficient of Determination) A statistical measure of how well the regression predictions approximate the real data points.A value closer to 1 indicates a better fit of the model to the data.
Q² (Cross-validated R²) A measure of the predictive power of the model, determined through cross-validation.A high Q² value suggests that the model is likely to be effective at predicting the activity of new compounds.
Molecular Descriptors Numerical values that characterize the properties of a molecule (e.g., molecular weight, logP, electronic properties).The specific descriptors included in the final QSAR model highlight the key structural features driving biological activity.

This table outlines key parameters used in the development and validation of QSAR models.

Molecular Docking Studies for Elucidating Binding Mechanisms

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is widely used in drug discovery to understand the binding mode of potential inhibitors and to screen virtual libraries of compounds for their ability to bind to a specific target. nih.gov

For inhibitors of kinases like those targeted by thiazolo-indole derivatives, molecular docking studies are essential for visualizing the interactions within the ATP-binding pocket. nih.gov These studies can identify key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts that are crucial for binding affinity and selectivity. For example, docking studies of thiazole derivatives into the active site of VEGFR-2 have revealed the importance of specific hydrogen bonds with key amino acid residues. researchgate.net For this compound, docking studies against various kinases could reveal its potential targets and provide a structural basis for its observed biological activity, thereby guiding the design of more selective and potent inhibitors. nih.gov

Based on a comprehensive review of available scientific literature, there is currently no specific published research focusing on the computational and theoretical investigations of the compound This compound .

Therefore, it is not possible to provide detailed information, data tables, or research findings for the following requested sections:

Prediction of Binding Affinities

Further research and publication in peer-reviewed scientific journals would be required to generate the specific data requested for this particular molecule.

Biological Activity Profiling and Mechanistic Insights of 6h Thiazolo 5,4 E Indole 7,8 Dione Analogues in Vitro and Preclinical Studies

In Vitro Antiproliferative and Cytotoxic Activity against Cancer Cell Lines

Analogues of the 6H-thiazolo[5,4-e]indole-7,8-dione scaffold have been investigated for their ability to inhibit the growth of and induce death in various cancer cell lines. The primary mechanisms explored include the disruption of key cellular machinery and signaling pathways essential for cancer cell proliferation and survival.

Inhibition of Tubulin Polymerization

While the broader class of indole (B1671886) and thiazole-containing compounds has been explored for antitubulin activity, specific data on this compound analogues as direct inhibitors of tubulin polymerization is not extensively detailed in the available literature. However, related heterocyclic systems, such as thiazolylhydrazonothiazoles bearing an indole moiety, have been synthesized and evaluated as potential anticancer agents, suggesting that complex indole-thiazole hybrids are a promising area for the development of new therapeutics. nih.govacs.org

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) Inhibition

The inhibition of EGFR TK is a key strategy in cancer therapy. Thiazole (B1198619) derivatives have been a focus of research for their potential to act as EGFR inhibitors. nih.gov While direct evidence linking this compound analogues to EGFR TK inhibition is limited, the established role of the thiazole moiety in targeting this kinase suggests a potential avenue for future investigation of this specific scaffold.

Protein Kinase Inhibition (e.g., PIM Kinase, Cyclin-Dependent Kinase II)

The primary mechanism of action identified for derivatives of the closely related 6H-thiazolo[5,4-e]indol-7(8H)-one is the inhibition of cyclin-dependent kinases (CDKs), such as CDK2 and CDK5. These kinases are crucial for regulating cell cycle progression and other cellular processes. The ability of these compounds to target CDKs highlights their potential as anticancer agents.

Further research into related structures has identified that N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamides can inhibit VEGFR2 kinase, another important target in oncology. nih.gov Pyrazolylthiazoles have also shown significant in vitro antiproliferative activity against breast cancer cell lines (MCF-7). nih.gov While these are not direct analogues, they underscore the potential of thiazole-based heterocyclic systems as kinase inhibitors.

Induction of Apoptosis and Cell Cycle Modulation

Consistent with their role as kinase inhibitors, analogues of the this compound scaffold are anticipated to modulate the cell cycle and induce apoptosis (programmed cell death). By inhibiting CDKs, these compounds can halt the cell cycle, preventing cancer cells from dividing and proliferating. A novel series of thiazolylhydrazonothiazoles containing an indole moiety demonstrated encouraging cytotoxic activity against colon (HCT-116), liver (HepG2), and breast (MDA-MB-231) carcinoma cell lines. nih.govacs.org Importantly, representative compounds showed minimal toxicity against normal cells, indicating a degree of selectivity for cancer cells. nih.gov

Antimicrobial Activities (Antibacterial and Antifungal)

The fusion of indole and thiazole rings has also yielded compounds with significant antimicrobial properties. Thiazole-containing compounds are known to possess a broad spectrum of activity against various pathogens. sapub.orgbiointerfaceresearch.comresearchgate.net

Studies on various indole derivatives combined with other heterocyclic systems like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) have demonstrated a broad spectrum of antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested microorganisms. nih.govresearchgate.net An indole-triazole derivative, in particular, was identified as a promising lead for both antibacterial and antifungal applications. nih.govresearchgate.net

Inhibition of Fungal Cytochrome P450 51 (CYP51) Enzyme

Azole compounds, which include thiazoles, represent a major class of antifungal agents that function by inhibiting the fungal CYP51 enzyme, also known as sterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. While specific studies on the inhibition of CYP51 by this compound analogues are not prevalent, the known mechanism of azole antifungals provides a strong rationale for investigating this scaffold for potential CYP51 inhibitory activity. Indole derivatives linked to triazoles have shown excellent antifungal activity against Candida albicans and C. krusei. nih.gov

Targeting Penicillin-Binding Proteins (PBPs)

While direct evidence for the interaction of this compound analogues with penicillin-binding proteins (PBPs) is not extensively documented in publicly available research, the broader class of thiazole-containing compounds has been a subject of investigation for antibacterial activity. PBPs are crucial enzymes in the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall. Their inhibition leads to compromised cell wall integrity and ultimately bacterial cell death. The thiazole ring is a key structural feature in some clinically important antibiotics, suggesting that thiazole-based compounds, including those with the thiazolo-indole scaffold, may have the potential to interact with PBPs. Further research, including activity-based protein profiling and molecular docking studies, is necessary to elucidate the specific interactions, if any, between this compound analogues and bacterial PBPs.

Broad-Spectrum Antibacterial Efficacy

Analogues of the thiazolo-indole scaffold have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. Studies on 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives have revealed significant antimicrobial potential. nih.gov

One study reported the synthesis of a series of 4-(indol-3-yl)thiazole-2-amines and evaluated their antibacterial activity. Several of these compounds exhibited potent activity, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. nih.gov For instance, one of the most promising compounds showed an MIC range of 0.06–0.12 mg/mL against various bacterial strains. nih.gov It was observed that S. aureus was among the more resistant strains, while S. Typhimurium was one of the most sensitive. nih.gov

The antibacterial efficacy of these compounds is influenced by the substituents on both the indole and thiazole rings. nih.gov Notably, some of the most active compounds from this series also demonstrated efficacy against methicillin-resistant S. aureus (MRSA), with greater potency than the reference drug ampicillin. nih.gov In addition to direct antibacterial action, certain derivatives were found to be effective inhibitors of biofilm formation. nih.gov

Further research into indole derivatives containing other heterocyclic moieties like 1,2,4-triazole and 1,3,4-thiadiazole has also shown a broad spectrum of antibacterial activity, with MIC values ranging from 3.125 to 50 µg/mL against the tested microorganisms. acs.org Specifically, an indole-triazole derivative was identified as a promising lead for both antibacterial and antifungal applications. acs.org The addition of an indole moiety to the thiazole heterocycle is seen as a promising strategy for developing potent antibacterial drugs. dergipark.org.tr

Table 1: Antibacterial Activity of Selected 4-(Indol-3-yl)thiazole Derivatives

Compound Test Organism MIC (mg/mL)
5x Multiple strains 0.06–0.12
5m Multiple strains Not specified
5d Multiple strains Not specified

This table is based on data indicating compound 5x as the most promising, with a specific MIC range provided. nih.gov

Anti-Inflammatory and Analgesic Properties

The fusion of indole and thiazole rings in various structural arrangements has led to the discovery of compounds with significant anti-inflammatory and analgesic properties. While direct studies on this compound analogues are limited, research on related structures provides valuable insights.

A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and synthesized to evaluate their anti-inflammatory effects. d-nb.info Several of these compounds were found to effectively inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 cells. d-nb.infomdpi.com One of the most potent compounds in this series, compound 13b , demonstrated significant anti-inflammatory activity and was found to be non-toxic in cytotoxicity assays. d-nb.infomdpi.com

In another study, novel quinoline-based thiazolidinone derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov The results showed that several of these compounds exhibited good edema inhibition compared to the reference drug indomethacin. nih.gov Compound 22 , which incorporates an indole ring system, was particularly effective in inhibiting edema volume. nih.gov

Furthermore, hybrid molecules containing both imidazole (B134444) and indole nuclei have been investigated for their potential anti-inflammatory and antinociceptive activities. researchgate.net Compounds LPSF/NN-56 (5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one) and LPSF/NN-52 (3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one) demonstrated anti-inflammatory effects by reducing leukocyte migration and the release of TNF-α and IL-1β. researchgate.net In a model of acetic acid-induced pain, these compounds also showed a significant reduction in abdominal writhing, indicating analgesic properties. researchgate.net

Table 2: Anti-inflammatory and Analgesic Activity of Selected Thiazole-Indole Analogues

Compound Biological Activity Key Findings
13b (indole-2-formamide benzimidazole[2,1-b]thiazole derivative) Anti-inflammatory Potent inhibition of NO, IL-6, and TNF-α release. d-nb.infomdpi.com
22 (quinoline-based thiazolidinone with indole) Anti-inflammatory Good edema inhibition compared to indomethacin. nih.gov
LPSF/NN-56 Anti-inflammatory, Analgesic Reduced leukocyte migration, cytokine release, and abdominal writhing. researchgate.net
LPSF/NN-52 Anti-inflammatory, Analgesic Reduced leukocyte migration, cytokine release, and abdominal writhing. researchgate.net

Antiviral Activity (e.g., SARS-CoV-2 Main Protease Inhibition)

The thiazole moiety has been identified as a key pharmacophore in the development of antiviral agents, including inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov Thiazole-based analogues have been designed and synthesized as potential inhibitors of this viral protease. nih.govd-nb.info

In one study, new analogues of the repurposed drug nitazoxanide, which contains a thiazole ring, were designed and evaluated for their inhibitory activity against the main protease of the SARS-CoV-2 virus. nih.gov The results showed that N-(substituted-thiazol-2-yl)cinnamamide analogues were among the most active compounds, with IC50 values in the micromolar range against the viral protease. nih.gov For example, compounds 19 , 20 , and 21 had IC50 values of 22.61, 14.7, and 21.99 µM, respectively. nih.gov

Furthermore, a series of indolylthiosemicarbazides and their cyclized 4-thiazolidinone (B1220212) products have been evaluated for their antiviral activity against a panel of DNA and RNA viruses. Several of the thiosemicarbazide (B42300) derivatives exhibited significant activity against Coxsackie B4 virus, with EC50 values ranging from 0.4 to 2.1 μg/mL. Interestingly, the cyclized 4-thiazolidinone analogues did not show antiviral effects, suggesting that the free thiosemicarbazide moiety is crucial for this activity.

Table 3: Antiviral Activity of Selected Thiazole and Indole-Thiazole Analogues

Compound/Analogue Type Target Virus/Enzyme Activity (IC50/EC50)
N-(substituted-thiazol-2-yl)cinnamamide analogue 19 SARS-CoV-2 Mpro 22.61 µM nih.gov
N-(substituted-thiazol-2-yl)cinnamamide analogue 20 SARS-CoV-2 Mpro 14.7 µM nih.gov
N-(substituted-thiazol-2-yl)cinnamamide analogue 21 SARS-CoV-2 Mpro 21.99 µM nih.gov
Indolylthiosemicarbazide 6a Coxsackie B4 virus 2.1 µg/mL
Indolylthiosemicarbazide 6b Coxsackie B4 virus 0.4 µg/mL
Indolylthiosemicarbazide 6c Coxsackie B4 virus 0.4 µg/mL
Indolylthiosemicarbazide 6d Coxsackie B4 virus 0.8 µg/mL

Enzyme Inhibition Studies (e.g., Cholinesterases, Monoamine Oxidase A/B)

Analogues incorporating indole and thiazole rings have been investigated as inhibitors of various enzymes, including cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurodegenerative diseases like Alzheimer's.

A study on 2-arylidine derivatives of thiazolopyrimidine containing an indole core revealed their potential as multitarget inhibitors of cholinesterases and monoamine oxidases. nih.govacs.org Several compounds in this series demonstrated excellent to good inhibition of AChE and BChE at nanomolar to low micromolar concentrations. nih.gov All the synthesized compounds showed excellent and selective inhibition of MAO-B over MAO-A. nih.govacs.org For instance, compounds 25 and 36 emerged as highly potent MAO-B inhibitors with IC50 values of 0.13 µM and 0.10 µM, respectively. nih.gov

In a separate investigation, a series of indole and benzofuran (B130515) derivatives were evaluated as inhibitors of MAO-A and MAO-B. These compounds were generally found to be selective MAO-B inhibitors with Ki values in the nanomolar to micromolar range. The most potent MAO-B inhibitor identified in this study was 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide, which exhibited a Ki value of 0.03 µM and was 99-fold more selective for the B isoform.

Furthermore, thirteen benzothiazolone derivatives were synthesized and evaluated for their inhibitory activity against cholinesterases and monoamine oxidases. All of these compounds were more effective at inhibiting cholinesterases than monoamine oxidases. Most of the compounds displayed higher inhibitory activity against BChE than AChE. Compound M13 , which contains a 6-methoxy indole group, was the most potent BChE inhibitor with an IC50 value of 1.21 µM.

Table 4: Enzyme Inhibitory Activity of Selected Thiazole-Indole Analogues

Compound Target Enzyme Inhibitory Activity (IC50/Ki)
25 (2-arylidine thiazolopyrimidine) MAO-B IC50 = 0.13 µM nih.gov
36 (2-arylidine thiazolopyrimidine) MAO-B IC50 = 0.10 µM nih.gov
3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide MAO-B Ki = 0.03 µM
M13 (benzothiazolone derivative) BChE IC50 = 1.21 µM

Modulatory Effects on Receptor Systems (e.g., Adenosine (B11128) Receptors)

Thiazole-containing heterocyclic systems have been explored for their ability to modulate various receptor systems, with a particular focus on adenosine receptors (A1, A2A, A2B, and A3). These receptors are G protein-coupled receptors that play crucial roles in a wide range of physiological processes.

Research on thiazolo[5,4-d]pyrimidine (B3050601) derivatives has identified this scaffold as a source of potent adenosine receptor antagonists. Structural modifications at different positions of the thiazolopyrimidine ring have been shown to modulate the affinity and selectivity of these compounds for the different adenosine receptor subtypes. dergipark.org.tr In one study, several 7-amino-thiazolo[5,4-d]pyrimidine derivatives were synthesized and found to be dual A1/A2A adenosine receptor antagonists, with their affinity being influenced by the substituents at the 2- and 5-positions.

Another study focused on [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide (B126) and furamide analogues as adenosine receptor ligands. The results indicated that a benzamide or furamide linked to the thiazole was important for high affinity. One compound, 5d , demonstrated low nanomolar affinity for all four adenosine receptor subtypes, while other compounds in the series showed moderate selectivity for the A2A adenosine receptor.

While these studies highlight the potential of thiazole-based scaffolds to interact with adenosine receptors, specific research on this compound analogues in this context is less prevalent. The fusion of the indole ring could significantly influence the binding affinity and selectivity profile, warranting further investigation into this specific chemical space.

Table 5: Adenosine Receptor Activity of Selected Thiazole Analogues

Compound/Analogue Type Target Receptor Key Findings
7-amino-thiazolo[5,4-d]pyrimidine derivatives A1/A2A Adenosine Receptors Dual antagonists with affinity modulated by substituents.
5d ([5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide) All Adenosine Receptor Subtypes Low nanomolar affinity.
5a and 5g ([5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide/furamide) A2A Adenosine Receptor Moderate selectivity.

Structure Activity Relationship Sar Studies of 6h Thiazolo 5,4 E Indole 7,8 Dione Derivatives

Influence of Substituent Nature and Position on Biological Activity

The biological activity of derivatives of the 6H-thiazolo[5,4-e]indole-7,8-dione core is highly dependent on the nature and position of various substituents. These modifications can influence the compound's electronic properties, lipophilicity, and steric interactions with the target protein, thereby modulating its efficacy and selectivity.

The electronic properties of substituents on the aromatic rings of thiazole (B1198619) and indole-based compounds play a critical role in their biological activity. In a study on a series of 5-arylazothiazole derivatives, it was observed that the presence of electron-donating groups, such as methyl (CH₃) and methoxy (B1213986) (OCH₃), at the para-position of the phenylazo moiety enhanced the cytotoxic activity against cancer cell lines. Conversely, electron-withdrawing groups like chlorine (Cl) at the same position led to a decrease in activity. osti.gov This suggests that increased electron density on the aromatic ring may be favorable for the compound's interaction with its biological target.

Table 1: Effect of Substituents on the Anticancer Activity of 5-Arylazothiazole Derivatives Note: This data is for a related class of compounds and is presented to illustrate the general principles of electron-donating and -withdrawing group effects.

Compound IDSubstituent (R)Nature of SubstituentAnticancer Activity (IC₅₀ in µM)
7a HNeutralModerate
7b 4-CH₃Electron-donatingHigh
7c 4-OCH₃Electron-donatingHigh
7d 4-ClElectron-withdrawingLow
7e 4-NO₂Electron-withdrawingLow

Data adapted from a study on azolylhydrazonothiazoles. osti.gov

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity and selectivity of lead compounds. While specific data on halogenated this compound derivatives is limited, studies on other heterocyclic systems highlight the importance of halogen substituents. For instance, in a series of isoindole-1,3(2H)-dione derivatives, the introduction of bromine atoms was found to significantly increase the anticancer activity against certain cell lines.

The introduction of additional heterocyclic or aromatic rings can significantly impact the biological activity of the parent compound. For example, a derivative of the core structure, 8-((1H-imidazol-4-yl)methylene)-6,8-dihydro-7H-thiazolo[5,4-e]indol-7-one, has been investigated as a kinase inhibitor, indicating that the imidazole (B134444) moiety is a key feature for its activity. In studies on related thiazolo[5,4-f]quinazolin-9(8H)-ones, the nature of the substituent at position 8 of the quinazoline (B50416) ring was found to be crucial for kinase inhibitory activity. Aromatic amines at this position were shown to be important for potent inhibition. nih.gov

Stereochemical Effects on Biological Efficacy

Conformational Preferences and Their Relation to Activity

The specific three-dimensional conformation adopted by a molecule is crucial for its interaction with a biological target. Conformational analysis of bioactive molecules helps in understanding the spatial arrangement of key functional groups required for activity. Although detailed conformational analysis of this compound derivatives is not widely reported, molecular modeling studies on related kinase inhibitors have provided insights into their binding modes. For instance, docking studies of thiazolo[5,4-f]quinazolin-9(8H)-ones in the ATP-binding site of GSK-3β suggest that the planar tricyclic core is a key feature for binding, with specific nitrogen atoms forming crucial hydrogen bonds with the protein. nih.gov

Pharmacophore Identification and Lead Optimization Principles

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target. For kinase inhibitors, common pharmacophoric features include hydrogen bond donors and acceptors, aromatic rings for π-π stacking interactions, and hydrophobic groups that occupy specific pockets in the ATP-binding site.

In the context of this compound derivatives, a potential pharmacophore for kinase inhibition can be inferred from related compounds. The indole (B1671886) nitrogen can act as a hydrogen bond donor, while the carbonyl groups of the dione (B5365651) ring can act as hydrogen bond acceptors. The fused aromatic system can participate in hydrophobic and π-stacking interactions.

Lead optimization is the process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. For derivatives of the this compound scaffold, lead optimization strategies could include:

Substitution on the indole and thiazole rings: Introducing various substituents to probe the steric and electronic requirements of the target's binding site.

Modification of the dione moiety: Exploring isosteric replacements for the carbonyl groups to modulate activity and physicochemical properties.

Introduction of chiral centers: Synthesizing and evaluating individual enantiomers to identify the more active stereoisomer.

A study on tetrahydrobenzo[d]thiazole-based kinase inhibitors demonstrated that the presence of a carboxyl group at the meta-position of a phenyl ring was vital for dual kinase inhibition, showcasing a successful lead optimization strategy.

No Published Research Found on the Emerging Applications of this compound in Materials Science

Despite a comprehensive search of scientific literature and databases, no published research or data could be found regarding the applications of the chemical compound this compound in the fields of materials science and other related areas.

Specifically, there is a lack of available information on the use of this particular molecule in the following areas as outlined:

Future Research Trajectories and Challenges for 6h Thiazolo 5,4 E Indole 7,8 Dione Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of 6H-thiazolo[5,4-e]indole-7,8-dione and its derivatives is a cornerstone of its research. While methods exist, often involving the cyclization of indole (B1671886) and thiazole (B1198619) precursors, there is a continuous need for more efficient, cost-effective, and environmentally friendly synthetic strategies. Future research should focus on:

Green Chemistry Approaches: Exploring the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of synthesis. mdpi.com

One-Pot Syntheses: Designing multi-component reactions that allow for the construction of the complex thiazoloindole core in a single step, improving efficiency and reducing waste. nih.gov

Diversity-Oriented Synthesis: Developing synthetic pathways that readily allow for the introduction of a wide range of substituents, facilitating the rapid generation of diverse compound libraries for biological screening.

Exploration of Undiscovered Biological Activities

Currently, the primary recognized biological activity of this compound derivatives is their ability to inhibit kinases like cyclin-dependent kinases (CDKs) and protein kinase R (PKR). However, the vast chemical space offered by this scaffold suggests that other biological activities may be waiting to be discovered. Future investigations should broaden their scope to include:

Antimicrobial and Antiviral Activity: Given that many heterocyclic compounds exhibit antimicrobial properties, screening this compound derivatives against a panel of bacteria, fungi, and viruses is a logical next step. ijrpr.commdpi.com

Neuroprotective Effects: The inhibition of certain kinases suggests potential applications in neurodegenerative diseases. Further studies could explore the neuroprotective potential of these compounds in relevant cellular and animal models.

Anti-inflammatory Properties: Investigating the anti-inflammatory effects of this scaffold could open up new therapeutic avenues for a range of inflammatory conditions. ijrpr.com

Advanced Mechanistic Investigations at the Molecular Level

A deeper understanding of how this compound derivatives interact with their biological targets is crucial for rational drug design. Future research should employ advanced techniques to elucidate these mechanisms, including:

X-ray Crystallography and Cryo-Electron Microscopy: Obtaining high-resolution structures of the compounds bound to their target proteins will provide invaluable insights into the specific molecular interactions driving their activity. yale.edu

Computational Modeling and Simulation: Utilizing molecular docking and molecular dynamics simulations to predict binding affinities and understand the dynamic behavior of the compound-target complexes. nih.gov

Biophysical Techniques: Employing methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantitatively measure binding kinetics and thermodynamics.

Design of Multi-Targeting Agents Based on the Scaffold

The complexity of many diseases, particularly cancer, often involves the dysregulation of multiple signaling pathways. nih.gov This has led to a growing interest in the development of multi-targeting drugs that can simultaneously modulate several key proteins. The this compound scaffold, with its potential to be decorated with various functional groups, is an excellent candidate for the design of such agents. nih.govnih.gov Future efforts should focus on:

Rational Design: Using structural information and computational tools to design derivatives that can interact with multiple desired targets. arxiv.org

Hybrid Molecules: Creating hybrid compounds that combine the this compound core with other known pharmacophores to achieve a multi-target profile. mdpi.com

Systems Biology Approaches: Utilizing systems-level data to identify key nodes in disease networks that can be co-targeted for synergistic therapeutic effects.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. researchgate.netscielo.br These technologies can significantly accelerate the design and optimization of new drug candidates. For this compound research, AI and ML can be leveraged for:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and physicochemical properties of novel derivatives before their synthesis. nih.gov

De Novo Drug Design: Using generative models to design new molecules with desired properties based on the this compound scaffold. researchgate.net

Virtual Screening: Employing machine learning algorithms to rapidly screen large virtual libraries of compounds to identify promising candidates for further investigation. scielo.brnih.gov

Addressing Challenges in Synthetic Complexity and Scale-Up

While the synthesis of this compound derivatives is achievable on a laboratory scale, scaling up the synthesis for preclinical and clinical studies presents significant challenges. Future research must address:

Process Optimization: Developing robust and scalable synthetic routes that are amenable to large-scale production.

Purification Strategies: Establishing efficient and cost-effective methods for the purification of the final compounds to meet the stringent purity requirements for pharmaceutical use.

Opportunities in Collaborative and Interdisciplinary Research

The multifaceted nature of drug discovery and development necessitates a collaborative and interdisciplinary approach. mdpi.comfrontiersin.org Maximizing the potential of the this compound scaffold will require expertise from various fields, including:

Medicinal and Synthetic Chemistry: For the design and synthesis of novel compounds. ijrpr.com

Computational Chemistry: For molecular modeling and simulation studies.

Structural Biology: For determining the three-dimensional structures of compound-target complexes.

Pharmacology and Cell Biology: For evaluating the biological activity and mechanism of action of the compounds.

Data Science and AI: For leveraging computational tools to accelerate the drug discovery process. nih.gov

By fostering collaborations between academic research groups, pharmaceutical companies, and contract research organizations, the research community can pool resources and expertise to overcome the challenges and unlock the full therapeutic potential of the this compound scaffold.

Q & A

Q. How can AI-driven process simulation accelerate scale-up from lab to pilot plant?

  • Methodological Answer : Integrate COMSOL Multiphysics with machine learning (e.g., neural networks) to model heat/mass transfer in continuous-flow reactors. Optimize parameters (residence time, pressure) to minimize side reactions. Validate with PAT (Process Analytical Technology) tools like inline FTIR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.